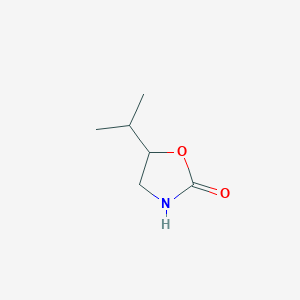
1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol” is a chemical compound with the molecular formula C8H9ClO . It is also known as ®-1-(4-Chlorophenyl)ethanol or ®-4-Chloro-α-methylbenzyl Alcohol . The compound is a colorless to light yellow clear liquid .
Physical And Chemical Properties Analysis
“1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol” is a liquid at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Fungicidal Activity : A study by Kuzenkov and Zakharychev (2009) synthesized a series of compounds, including substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which demonstrated fungicidal activity. This suggests a potential application of similar compounds in pharmacological and agrochemical domains (Kuzenkov & Zakharychev, 2009).
Antipsychotic Potential : Research by Wise et al. (1987) explored compounds structurally related to "1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol", revealing potential antipsychotic properties without interacting with dopamine receptors, unlike traditional antipsychotics. This indicates its possible use in developing new antipsychotic medications (Wise et al., 1987).
Metabolic Pathway Studies : Gold and Brunk (1984) investigated the metabolism of related compounds, providing insight into the metabolic pathways and possible biotransformation processes in vivo (Gold & Brunk, 1984).
Anticonvulsant Activity : Scott et al. (1993) studied compounds including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, showing significant anticonvulsant effects. This suggests potential applications in treating seizure disorders (Scott et al., 1993).
Chemical Synthesis : Zekri, Fareghi‐Alamdari, and Momeni-Fard (2020) demonstrated a new efficient protocol for synthesizing ketamine, a compound structurally related to "1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol", indicating the potential for developing improved synthetic routes for related compounds (Zekri, Fareghi‐Alamdari, & Momeni-Fard, 2020).
Benzodiazepine Receptor Studies : Torres et al. (1999) explored the anti-inflammatory effects of compounds including 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, which could provide insights into the role of peripheral benzodiazepine receptors in inflammatory responses (Torres et al., 1999).
Photoreceptor and Respiratory Electron Flow Studies : Matringe and Scalla (1987) investigated the effects of compounds such as acifluorfen-methyl on cultured soybean cells, revealing the involvement of photoreceptors and respiratory electron flow in cell reactions to certain compounds (Matringe & Scalla, 1987).
Safety and Hazards
This compound can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice should be sought .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol involves the reaction of 4-chlorobenzaldehyde with methylamine to form 4-chlorophenyl-methylamine, which is then reacted with ethylene oxide to form 1-(4-chlorophenyl)-2-(methylamino)ethanol.", "Starting Materials": [ "4-chlorobenzaldehyde", "methylamine", "ethylene oxide" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with excess methylamine in ethanol solvent at reflux temperature to form 4-chlorophenyl-methylamine.", "Step 2: The resulting 4-chlorophenyl-methylamine is then reacted with ethylene oxide in ethanol solvent at reflux temperature to form 1-(4-chlorophenyl)-2-(methylamino)ethanol.", "Step 3: The product is then purified by recrystallization or column chromatography." ] } | |
CAS-Nummer |
40587-06-2 |
Produktname |
1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol |
Molekularformel |
C9H12ClNO |
Molekulargewicht |
185.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



